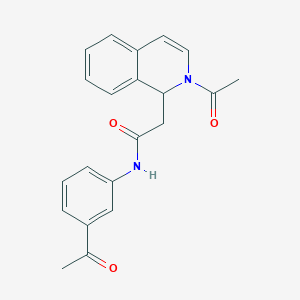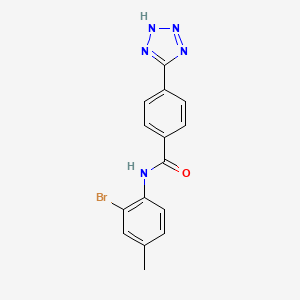
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, also known as AIA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide may prevent the expression of genes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to inhibit the migration and invasion of cancer cells, which may help to prevent the spread of cancer. In addition, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it has been found to have low toxicity and minimal side effects. This makes it a promising candidate for further research and development. However, one of the limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. One area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for cancer treatment. Another area of interest is in the development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide-based therapies for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide and its potential applications in scientific research.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, or 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, is a chemical compound that has potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, which may have potential applications in the treatment of other diseases. While more research is needed to fully understand the properties and potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide, it is a promising candidate for further research and development.
合成法
The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide involves a series of chemical reactions. The starting materials are 2-acetyl-1H-isoquinoline and 3-acetylphenylacetic acid. The reaction involves the formation of an amide bond between the two starting materials, resulting in the formation of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide. The synthesis of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide has also been found to have anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases.
特性
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-(3-acetylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-14(24)17-7-5-8-18(12-17)22-21(26)13-20-19-9-4-3-6-16(19)10-11-23(20)15(2)25/h3-12,20H,13H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSIRIQVPBBPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2C3=CC=CC=C3C=CN2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)
![N-(2,3-dimethylphenyl)-2-[[2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetyl]amino]acetamide](/img/structure/B7680575.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)
![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)